Potassium trifluoro(isoquinolin-5-yl)borate
CAS No.: 1242733-92-1
Cat. No.: VC15864389
Molecular Formula: C9H6BF3KN
Molecular Weight: 235.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1242733-92-1 |
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Molecular Formula | C9H6BF3KN |
Molecular Weight | 235.06 g/mol |
IUPAC Name | potassium;trifluoro(isoquinolin-5-yl)boranuide |
Standard InChI | InChI=1S/C9H6BF3N.K/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9;/h1-6H;/q-1;+1 |
Standard InChI Key | STDAXMQHDJGDGH-UHFFFAOYSA-N |
Canonical SMILES | [B-](C1=C2C=CN=CC2=CC=C1)(F)(F)F.[K+] |
Introduction
Structural and Chemical Identity
Molecular Architecture
Potassium trifluoro(isoquinolin-5-yl)borate consists of an isoquinoline heterocycle substituted at the 5-position with a trifluoroborate group () counterbalanced by a potassium ion (). The isoquinoline scaffold, a fused bicyclic system comprising a benzene ring fused to a pyridine ring, introduces steric and electronic effects that influence reactivity. The trifluoroborate moiety enhances stability compared to boronic acids, making the compound resistant to protodeboronation and oxidation .
Comparative Structural Analysis
The substitution pattern on the isoquinoline ring significantly impacts reactivity. For example, potassium trifluoro(isoquinolin-4-yl)borate (CAS 1111733-07-3) exhibits distinct electronic properties due to the para-position of the trifluoroborate group relative to the nitrogen atom . Similarly, potassium (pyridin-2-yl)trifluoroborate (CAS 561328-70-9) demonstrates how simpler heterocycles affect boron-centered reactivity .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of potassium trifluoro(isoquinolin-5-yl)borate follows established methodologies for organotrifluoroborates. A common approach involves treating isoquinolin-5-ylboronic acid with potassium hydrogen fluoride () in an aqueous medium :
This reaction capitalizes on the affinity of boron for fluoride ions, yielding the trifluoroborate salt in high purity. Alternative routes include transmetalation from Grignard reagents or directed ortho-metalation of prefunctionalized isoquinoline derivatives .
Reaction Optimization
Key parameters for optimal yield include:
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Temperature: Reactions typically proceed at room temperature or under mild heating (40–60°C).
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Solvent System: Polar aprotic solvents like acetonitrile or tetrahydrofuran are preferred for solubility and reaction homogeneity .
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Stoichiometry: A 1:1 molar ratio of boronic acid to ensures complete conversion .
Physicochemical Properties
Solubility Profile
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Polar Solvents: Highly soluble in water, methanol, and dimethylformamide.
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Nonpolar Solvents: Poor solubility in hexane or toluene, necessitating phase-transfer catalysts for biphasic reactions .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a stable boron reagent, potassium trifluoro(isoquinolin-5-yl)borate participates in palladium-catalyzed cross-couplings to form biaryl structures. Its tolerance to diverse functional groups (e.g., esters, halogens) enables modular synthesis of complex molecules .
Ipso-Nitrosation Reactions
A landmark application involves its reaction with nitrosonium tetrafluoroborate () to yield nitrosoarenes (Table 1) :
Table 1: Nitrosation of Potassium Trifluoro(isoquinolin-5-yl)borate
Substrate | Reagent | Conditions | Yield (%) |
---|---|---|---|
Isoquinolin-5-yltrifluoroborate | NOBF₄ (1.03 equiv) | CH₃CN, rt, 30 sec | 95 |
This method achieves rapid conversion (30 seconds) under ambient conditions, outperforming traditional nitrosation routes that require harsh oxidants .
Mechanistic Insights
Nitrosation Pathway
The reaction proceeds via an ipso-substitution mechanism (Figure 1):
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Coordination: from coordinates to the boron center.
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Boron-Nitrogen Bond Formation: Nucleophilic attack by the aryl group displaces .
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Proton Transfer: Aqueous workup stabilizes the nitroso product .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison of Organotrifluoroborates
The 5-position on isoquinoline enhances electrophilicity at the boron center, facilitating reactions with soft electrophiles like .
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